1-Benzyl-3-hydroxythieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
CAS No.: 824983-88-2
Cat. No.: VC15786436
Molecular Formula: C13H10N2O3S
Molecular Weight: 274.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 824983-88-2 |
|---|---|
| Molecular Formula | C13H10N2O3S |
| Molecular Weight | 274.30 g/mol |
| IUPAC Name | 1-benzyl-3-hydroxythieno[2,3-d]pyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C13H10N2O3S/c16-11-10-6-7-19-12(10)14(13(17)15(11)18)8-9-4-2-1-3-5-9/h1-7,18H,8H2 |
| Standard InChI Key | YGSHEPGNPDRIPY-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CN2C3=C(C=CS3)C(=O)N(C2=O)O |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s core consists of a thieno[2,3-d]pyrimidine system, a bicyclic scaffold merging a thiophene ring with a pyrimidine moiety. Key substituents include:
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Benzyl group: Attached to the pyrimidine’s nitrogen at position 1, enhancing lipophilicity and influencing target binding.
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Hydroxyl group: Positioned at carbon 3, enabling hydrogen bonding with biological targets and modulating solubility .
The IUPAC name, 6-benzyl-3-hydroxy-1H-thieno[2,3-d]pyrimidine-2,4-dione, reflects this substitution pattern. The SMILES string C1=CC=C(C=C1)CC2=CC3=C(S2)NC(=O)N(C3=O)O and InChIKey BATRIMGMBZXTOT-UHFFFAOYSA-N provide unambiguous identifiers for computational and experimental studies .
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 274.30 g/mol |
| Hydrogen Bond Donors | 2 (hydroxyl, NH) |
| Hydrogen Bond Acceptors | 5 (carbonyl, hydroxyl) |
| Topological Polar Surface Area | 97.7 Ų |
The hydroxyl group contributes to a polar surface area of 97.7 Ų, suggesting moderate solubility in polar solvents. The benzyl group increases logP, favoring membrane permeability .
Synthetic Methodologies
Key Synthetic Routes
The synthesis of thieno[2,3-d]pyrimidines typically involves cyclization strategies. For 1-benzyl-3-hydroxythieno[2,3-d]pyrimidine-2,4(1H,3H)-dione, two pathways dominate:
Michael Addition-Cyclization
Reacting cyanothioacetamide with α-bromochalcones under basic conditions generates dihydrothiophene intermediates, which undergo Mannich-type cyclization with formaldehyde and amines to yield the thienopyrimidine core . For example:
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Michael Addition: Cyanothioacetamide reacts with α-bromochalcone in ethanol/KOH to form a dihydrothiophene derivative.
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Mannich Cyclization: The intermediate reacts with aqueous formaldehyde and benzylamine, inducing ring closure .
Direct Cyclization of Thioacrylamides
Thioacrylamides derived from aldehydes and cyanothioacetamide react with α-thiocyanatoacetophenone in ethanol/KOH, yielding dihydrothiophenes. Subsequent cyclization without catalysts produces the target compound .
Optimization and Yield
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Solvent Systems: Ethanol or ethanol/DMF mixtures enhance solubility of intermediates.
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Catalysts: Aqueous KOH (10%) accelerates Michael addition and cyclization.
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Yield: Reported yields range from 38% to 40% after recrystallization .
Biological Activity and Mechanisms
Antibacterial Efficacy
Thieno[2,3-d]pyrimidinediones exhibit potent activity against Gram-positive pathogens. In comparative studies:
| Strain | MIC (mg/L) |
|---|---|
| Methicillin-resistant S. aureus (MRSA) | 2–4 |
| Vancomycin-resistant Enterococci (VRE) | 4–8 |
| E. coli (Gram-negative) | >32 |
The hydroxyl group at position 3 enhances target binding, likely interfering with bacterial DNA gyrase or topoisomerase IV . The benzyl group’s hydrophobicity may facilitate penetration through lipid bilayers .
Cytotoxicity and Selectivity
| Cell Line | IC₅₀ (mg/L) |
|---|---|
| HEK293 (Human kidney) | 40–50 |
| RBC Hemolysis | 2–7% |
Low hemolytic activity and mammalian cell toxicity suggest a favorable therapeutic index .
Structure-Activity Relationships (SAR)
Role of Substituents
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Hydroxyl Group (C3): Critical for hydrogen bonding with enzymatic targets; replacement with methoxy reduces activity by 8-fold .
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Benzyl Group (N1): Larger aryl groups (e.g., 4-fluorobenzyl) improve potency but increase logP, risking solubility issues .
Comparative Analysis
| Derivative | R Group | MIC (MRSA, mg/L) |
|---|---|---|
| 1-Benzyl-3-hydroxy | -OH | 2–4 |
| 1-Benzyl-3-methoxy | -OCH₃ | 16–32 |
| 1-(4-Fluorobenzyl)-3-hydroxy | -F, -OH | 1–2 |
The hydroxyl group’s electronegativity enhances target affinity, while fluorination improves pharmacokinetics .
Analytical Characterization
Spectroscopic Data
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¹H NMR (DMSO-d₆): δ 4.21 (s, 1H, NH), δ 7.25–7.35 (m, 5H, benzyl), δ 10.12 (s, 1H, OH) .
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¹³C NMR: δ 161.1 (C=O), δ 134.5 (C-S), δ 128.6 (aromatic carbons) .
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LCMS (ESI): m/z 307.5 [M + H]⁺, confirming molecular weight .
Applications and Future Directions
Challenges
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Solubility: Moderate aqueous solubility limits bioavailability; prodrug strategies (e.g., phosphate esters) under investigation.
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Synthetic Complexity: Multi-step synthesis necessitates process optimization for scale-up.
Emerging Strategies
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